Methyl violet

説明

Historical Context of Methyl Violet Compounds

The history of this compound is a story of discovery, industrial innovation, and evolving chemical understanding. Its development in the 19th century was a significant milestone in the synthetic dye industry.

The synthesis of this compound was first achieved by the French chemist Charles Lauth in 1861. unam.mxijdvl.comwikipedia.org Lauth's discovery led to the industrial manufacturing of the dye, which began in 1866 at the Saint-Denis-based firm of Poirrier et Chappat, marketed under the name "Violet de Paris". wikipedia.orgresearchgate.net This early version was not a single substance but a mixture of different methylated pararosanilines. wikipedia.org

A key component of these mixtures, crystal violet (or hexamethyl pararosaniline), was first synthesized in 1883 by Alfred Kern at the Bindschedler & Busch company in Basel. wikipedia.org To refine the synthesis process, which involved the highly toxic chemical phosgene (B1210022), Kern collaborated with Heinrich Caro of BASF. wikipedia.org The original synthesis route developed by Kern and Caro involved reacting dimethylaniline with phosgene to create an intermediate, Michler's ketone, which was then reacted with more dimethylaniline. wikipedia.org An alternative method involves the condensation of formaldehyde (B43269) and dimethylaniline. wikipedia.org

Historically, "this compound" was not a single, pure compound but a mixture. wikipedia.orgtandfonline.com These mixtures primarily contained tetra-, penta-, and hexamethylated pararosanilines. wikipedia.orgwikipedia.org The degree of methylation in the compound influences the final color of the dye; a higher number of methyl groups results in a deeper blue shade. chemeurope.com

Research on historical dye samples from the late 19th and early 20th centuries has revealed significant compositional variety. researchgate.net A study of 39 historical this compound samples showed that approximately 35% contained not only methylated but also benzylated pararosanilines. researchgate.net The presence of these benzylated compounds, which were mentioned in historical sources but not detailed in modern literature until recently, resulted in a "bluer" dye mixture. researchgate.net This variability highlights the complexity of early synthetic dye production. researchgate.net

The nomenclature for this compound is complex, with numerous synonyms and commercial names used throughout its history. tandfonline.com Initially marketed as "Violet de Paris," it was also widely known as this compound. researchgate.nettandfonline.com The name "gentian violet" was introduced around 1880 by German pharmacist Georg Grübler for a staining mixture he sold to histologists, which was likely a mix of methylated pararosaniline dyes. wikipedia.orgtandfonline.com While the name "gentian violet" persisted in histology, it was not used in the textile industry. wikipedia.org

In academic and industrial contexts, specific designations are used to differentiate the components of this compound mixtures based on their degree of methylation. wikipedia.orgchemeurope.com These are generally categorized as:

This compound 2B : Primarily tetramethyl pararosaniline. wikipedia.orgchemeurope.com

This compound 6B : Primarily pentamethyl pararosaniline. wikipedia.orgwikipedia.orgchemeurope.com

This compound 10B : Primarily hexamethyl pararosaniline, which is also known as crystal violet. wikipedia.orgwikipedia.orgchemeurope.com

These compounds are also assigned Colour Index (C.I.) numbers for standardization. wikipedia.orgtandfonline.com

Table 1: Academic and Industrial Designations of this compound Compounds

| Designation | Primary Component | Common Synonyms | Colour Index (C.I.) No. |

|---|---|---|---|

| This compound 2B | Tetramethyl pararosaniline | - | 42536 |

| This compound 6B | Pentamethyl pararosaniline | Gentian Violet B | 42535 |

| This compound 10B | Hexamethyl pararosaniline | Crystal Violet, Gentian Violet | 42555 |

Evolution of Compositional Variability in Historical Dyes

Academic Significance in Environmental Science and Engineering

In contemporary research, this compound holds significant importance in environmental science and engineering, primarily as a model compound for studying water pollution and remediation technologies. wikipedia.orgresearchgate.net The widespread use of synthetic dyes in industries like textiles, paper, and printing has led to their release into the environment, with an estimated 15% of dyes used in these industries ending up in wastewater. wikipedia.orgemanresearch.org

This compound is a cationic dye that is highly visible and persistent in water, which can reduce light penetration and disrupt photosynthesis in aquatic ecosystems. researchgate.netscirp.org Its complex and stable chemical structure makes it a recalcitrant molecule, meaning it resists natural degradation processes. researchgate.nettaylorandfrancis.com These characteristics make it an ideal and challenging target for evaluating the effectiveness of various wastewater treatment methods. researchgate.net

Academic studies frequently use this compound to test and optimize advanced remediation techniques, including:

Adsorption : Numerous studies have explored the use of low-cost adsorbents, such as activated carbon derived from agricultural waste, biochar, and various clays (B1170129), to remove this compound from aqueous solutions. scirp.orgtandfonline.comresearchgate.netoalib.com

Photodegradation : The degradation of this compound using photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV light is a well-researched area. wikipedia.orgemanresearch.org

Biodegradation : The ability of certain microorganisms, such as the white rot fungus and bacteria like Nocardia corallina, to break down this compound has been investigated. wikipedia.orgtandfonline.com

Chemical Oxidation : Advanced oxidation processes, such as the Fenton process, are studied for their ability to destroy the dye molecule. wikipedia.orgresearchgate.net

Other Methods : Techniques like liquid-liquid extraction, electrochemical degradation, and plasma treatment have also been applied to this compound-contaminated water. wikipedia.orgresearchgate.netmdpi.com

Scope and Research Objectives

The scope of this article is to provide a focused, academic overview of the chemical compound this compound. The primary research objectives are to detail its historical synthesis and the evolution of its chemical composition, clarify its complex naming conventions and academic designations, and explain its significance as a model pollutant in environmental science and engineering research. The content strictly adheres to these topics, excluding unrelated areas to maintain a concentrated and scientifically rigorous focus.

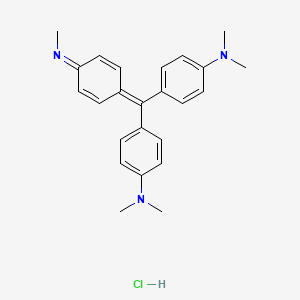

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTBTTPUYRGXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

603-47-4, 71143-08-3 | |

| Record name | Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71143-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90943876 | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Violet 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gentian Violet B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-47-4, 1325-82-2 | |

| Record name | Gentian Violet B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentian Violet B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z44MJ9SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT VIOLET 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Research Implications

Industrial Sources of Methyl Violet Effluents in Research Context

This compound is a synthetic cationic dye extensively used across various industries, leading to its presence in industrial wastewater. mdpi.comresearchgate.net Research studies investigating the treatment of dye-laden effluents frequently identify several key industrial sectors as primary sources of this compound pollution. The textile industry is a major contributor, where this compound is used for dyeing fabrics like cotton, wool, silk, and nylon. mdpi.comscirp.orgtaylorandfrancis.com It is estimated that 10-15% of dyes used in the dyeing process are lost to wastewater. iwaponline.commdpi.com

The paper and pulp industry also releases this compound in its effluents, particularly from the production of colored paper products like violet poster and matchbox paper. ippta.couomustansiriyah.edu.iq Other significant sources include the paint and printing ink industries, which utilize this compound for its deep violet coloration. researchgate.netscirp.org The leather, plastics, and cosmetics industries are also cited in research as contributors to this compound contamination in wastewater. mdpi.comscirp.orgmdpi.comajchem-a.com The manufacturing process of this compound itself can be a source, as waste effluent may contain the dye along with raw materials like phenol (B47542) and dimethylaniline. researchgate.netcapes.gov.br

Table 1: Industrial Sources of this compound Effluents Investigated in Research Studies

| Industrial Sector | Research Context and Findings | Citations |

| Textile Industry | A primary source of dye-laden effluents. Research focuses on removal from textile wastewater using methods like adsorption, photocatalysis, and biological treatment. | mdpi.comscirp.orgtaylorandfrancis.comresearchgate.netemanresearch.orgresearchgate.netresearchgate.net |

| Paper and Pulp | Effluents from colored paper manufacturing are a major concern. Studies investigate the use of low-cost adsorbents like coal ash to decolorize paper mill wastewater. | redalyc.orgippta.couomustansiriyah.edu.iq |

| Paint & Printing | This compound is used for its intense color. Effluents from these industries are noted as significant sources of pollution. | mdpi.comresearchgate.netscirp.org |

| Leather Industry | Used in the dyeing of leather materials. | mdpi.comscirp.orgmdpi.com |

| Plastics & Cosmetics | Employed for coloring in plastic manufacturing and cosmetic products. | mdpi.comajchem-a.com |

| Dye Manufacturing | Waste effluent from production units contains the dye and precursor chemicals, which are subjects of bioremediation studies. | researchgate.netcapes.gov.broup.com |

Ecological Impact on Aquatic Ecosystems and Bioremediation Research Focus

The release of this compound into aquatic environments has several detrimental ecological effects. Its intense color is a primary issue, as it reduces the penetration of sunlight into water bodies. researchgate.netmdpi.com This light obstruction disrupts the photosynthetic activity of aquatic plants and algae, which form the base of the aquatic food web, and can reduce the reoxygenation capacity of the water. mdpi.comresearchgate.netemanresearch.org this compound is also recognized as a toxic and mutagenic compound, posing a direct threat to aquatic organisms. researchgate.netemanresearch.org Studies have reported its toxicity to various aquatic species, highlighting its potential to destabilize aquatic ecosystems. researchgate.netemanresearch.org Due to its stable chemical structure, this compound is persistent and not easily biodegradable, leading to its accumulation in the environment. researchgate.netresearchgate.net

In response to these impacts, significant research has been dedicated to bioremediation—the use of biological organisms to degrade or remove pollutants. Studies have identified several microorganisms capable of breaking down this compound.

Bacterial Bioremediation : Various bacterial species have shown promise in decolorizing and degrading this compound. Notably, four species of Pseudomonas (Ps. alcaligenes, Ps. mendocina, Ps. putida, and Ps. stutzeri) isolated from the soil of a dye factory were effective in removing both this compound and phenol from waste effluent. researchgate.netcapes.gov.br These bacteria achieved optimal removal within 24-48 hours under aerated conditions. researchgate.netcapes.gov.br Pseudomonas mendocina MCM B-402, specifically, was found to utilize this compound as its sole carbon source, mineralizing it into carbon dioxide. nih.gov

Fungal Bioremediation : White-rot fungi have been extensively studied for their ability to degrade complex organic molecules like dyes. Strains such as Pleurotus eryngii, Coriolopsis sp., and Penicillium simplicissimum have demonstrated effective degradation of triphenylmethane (B1682552) dyes, including this compound. taylorandfrancis.com

The research focus in bioremediation is on identifying robust microbial strains, optimizing conditions (like pH, temperature, and aeration) for degradation, and understanding the metabolic pathways involved in breaking down the dye molecule. researchgate.netoup.comnih.gov

Table 2: Selected Research Findings in Bioremediation of this compound

| Microorganism(s) | Key Findings | Citations |

| Pseudomonas alcaligenes, Ps. mendocina, Ps. putida, Ps. stutzeri | Isolated from dye industry soil; effectively removed this compound and phenol from waste effluent within 24-48 hours. | researchgate.netcapes.gov.broup.com |

| Pseudomonas mendocina MCM B-402 | Utilized this compound as a sole carbon source, achieving almost complete decolorization in 48 hours and mineralizing the dye. | nih.gov |

| White-Rot Fungi (Pleurotus eryngii, Coriolopsis sp.) | Showed good degradation of triphenylmethane dyes, including this compound. | taylorandfrancis.com |

| Penicillium simplicissimum | Demonstrated effective degradation of this compound. | taylorandfrancis.com |

This compound as a Model Pollutant in Environmental Remediation Studies

This compound is frequently used as a model pollutant in environmental research to test the efficacy of various water treatment technologies. researchgate.netajchem-a.comresearchgate.net Several characteristics make it an ideal candidate for such studies. Its complex and stable aromatic structure is representative of the persistent organic pollutants found in industrial effluents, which are often difficult to degrade using conventional methods. researchgate.netemanresearch.org

The intense color of this compound is easily and accurately measurable using UV-Vis spectrophotometry, providing a simple way to quantify its concentration and track the efficiency of a remediation process in real-time. taylorandfrancis.comresearchgate.net Because it is a common pollutant in textile and paper industry wastewater, research using this compound has direct and practical applications for treating real-world industrial effluents. researchgate.net

Its known toxicity and persistence serve as a benchmark for evaluating the detoxification potential of a given treatment method. emanresearch.org Studies on adsorption, photocatalysis, and advanced oxidation processes (AOPs) often use this compound to assess the performance of new materials and techniques. For example, research has evaluated its removal using various adsorbents like activated carbon, clays (B1170129), and agricultural waste products. scirp.orgresearchgate.netresearchgate.net Similarly, photocatalytic degradation studies have employed materials like titanium dioxide (TiO2) and zinc oxide (ZnO) to break down this compound under UV or visible light. emanresearch.orgresearchgate.netemanresearch.org

Advanced Remediation Methodologies for Methyl Violet in Aqueous Systems

Adsorption Technologies

Adsorption stands out as a promising method for decontaminating water bodies polluted with methyl violet. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent. The effectiveness of this technique largely depends on the properties of the adsorbent material used.

Recent research has been directed towards the development of innovative adsorbents that are not only efficient but also cost-effective and environmentally friendly. These materials are classified based on their chemical nature and origin.

Bio-adsorbents are derived from natural and biological sources, making them a sustainable option for water treatment. Their abundance, low cost, and biodegradability are significant advantages.

Phragmites karka : The aquatic plant Phragmites karka has been identified as a viable bio-adsorbent for this compound. Studies have shown that the adsorption process aligns with the Langmuir isotherm model, suggesting monolayer coverage of the dye on the adsorbent's surface.

Rice Husk : As a readily available agricultural byproduct, rice husk has demonstrated potential for this compound removal. mdpi.combibliotekanauki.pl Its adsorption capacity can be significantly improved through various modification techniques. nih.govresearchgate.net Research indicates that the maximum adsorption capacity of rice husk powder for this compound can be around 1.66 mg/g, with the adsorption process being spontaneous and exothermic. researchgate.net Modified rice husk has shown a much higher maximum adsorption capacity of 154.49 mg/g for this compound in a single-dye system. researchgate.net

Palm Fiber : The fibrous structure of palm fiber offers a large surface area conducive to dye adsorption. ut.ac.ir It is considered a suitable low-cost adsorbent for treating textile wastewater containing this compound. ut.ac.irajchem-a.comajchem-a.com

Date Seeds : Both raw and chemically treated date seeds have been successfully used for the removal of this compound. researchgate.netresearchgate.netiwemi.com Studies have reported a maximum adsorption capacity of 59.5 mg/g, with the Langmuir isotherm model providing a good fit for the equilibrium data. researchgate.net The adsorption process is noted to be endothermic and spontaneous. researchgate.net

Coffee Residues and Tea Waste : These common household and industrial waste products have been repurposed as effective bio-adsorbents. Their porous nature and the presence of functional groups like cellulose (B213188) and lignin (B12514952) facilitate the binding of this compound molecules. researchgate.net

Table 1: Adsorption Capacities of Various Bio-adsorbents for this compound

| Bio-adsorbent | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model |

|---|---|---|

| Rice Husk Powder | 1.66 researchgate.net | Freundlich researchgate.net |

| Modified Rice Husk | 154.49 researchgate.net | - |

Carbon-based materials are well-regarded for their extensive surface area and high porosity, which are ideal characteristics for adsorbents.

Activated Carbon : A traditional and highly effective adsorbent, activated carbon is widely used for dye removal. scirp.orgekb.egscientific.net The primary drawback is its relatively high cost, which has spurred research into producing activated carbon from inexpensive agricultural waste like Saba senegalensis shells, tamarind seeds, and corn-cobs. scirp.orgekb.egscientific.net The adsorption of this compound onto activated carbon is often well-described by the Freundlich isotherm model. scirp.org

Biochars : Produced through the pyrolysis of crop residues, biochars present a more sustainable and economical alternative to activated carbon. researchgate.netnih.govresearchgate.netmdpi.com The adsorption capacity of biochar is influenced by the feedstock and pyrolysis temperature. researchgate.netnih.gov The primary mechanism for this compound adsorption onto biochar is electrostatic attraction. researchgate.net

Carbon Nanotubes : These materials have a unique hollow and layered structure, which provides a large external surface area for the adsorption of dye molecules, making them highly efficient for removing this compound from water. uobaghdad.edu.iq

Table 2: Comparison of Carbonaceous Adsorbents for this compound Removal

| Carbonaceous Adsorbent | Key Features | Adsorption Capacity (mg/g) |

|---|---|---|

| Activated Carbon (from Saba senegalensis shells) | High porosity and surface area. | 20 scirp.org |

| Biochars (from crop residues) | Sustainable, produced from waste biomass. | Varies researchgate.netnih.gov |

Naturally occurring and inexpensive, clays (B1170129) and minerals are effective adsorbents due to their layered structures and ion-exchange capabilities. cambridge.orggeoscienceworld.orgmdpi.com

Montmorillonite : This clay mineral exhibits a high cation exchange capacity, making it particularly effective for the removal of cationic dyes like this compound. tandfonline.comtandfonline.comresearchgate.netfigshare.comresearchgate.net Studies have reported a maximum adsorption capacity of 230.04 mg/g, with the Langmuir isotherm providing a good fit for the experimental data. tandfonline.comtandfonline.comresearchgate.net

Halloysite (B83129) Nanoclay : Halloysite is a natural nanotubular clay mineral. mdpi.comscribd.commdpi.comx-mol.netcambridge.org Its unique tubular morphology and high surface area contribute to its effectiveness as an adsorbent, with an optimal adsorption capacity of 27.7 mg/g at room temperature. mdpi.com

Attapulgite : This fibrous magnesium aluminum phyllosilicate clay has been shown to be an effective adsorbent for this compound.

Zeolites : These microporous aluminosilicate (B74896) minerals are widely utilized as adsorbents due to their well-defined pore structures that allow for the selective adsorption of molecules. uobaghdad.edu.iq

Table 3: Clay and Mineral-Based Adsorbents for this compound Remediation

| Adsorbent | Type | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model |

|---|---|---|---|

| Montmorillonite | Clay Mineral | 230.04 tandfonline.comtandfonline.comresearchgate.net | Langmuir tandfonline.comtandfonline.comresearchgate.net |

| Halloysite Nanoclay | Nanotubular Clay | 27.7 mdpi.com | Langmuir mdpi.com |

| Attapulgite | Fibrous Clay | - | - |

The creation of polymer-based and composite materials allows for the combination of different material properties to produce highly efficient adsorbents.

β-cyclodextrin immobilized on mesoporous silica (B1680970) : This composite material leverages the porous nature of silica and the ability of β-cyclodextrin to form inclusion complexes with dye molecules, resulting in enhanced adsorption.

Hydrolyzed polyacrylamide grafted xanthan gum/nanosilica nanocomposite : This nanocomposite hydrogel demonstrates superabsorbent properties for this compound removal. acs.orgacs.orgnih.govresearchgate.netiwaponline.com The presence of numerous functional groups and a three-dimensional network structure leads to high adsorption efficiency, with a maximum adsorption capacity of 378.8 mg/g. acs.org The adsorption process is well-described by the Langmuir isotherm model. acs.org

Table 4: Polymer and Composite Adsorbents and their Mechanisms

| Adsorbent | Composition | Maximum Adsorption Capacity (mg/g) | Mechanism of Action |

|---|---|---|---|

| β-cyclodextrin/mesoporous silica | Polymer on a porous support | - | Inclusion complex formation and physical adsorption. |

Metal oxides, especially iron oxides, are investigated for their dye removal capabilities, primarily due to their magnetic properties which facilitate easy separation of the adsorbent from the treated water. researchgate.netresearchgate.netscilit.comnaturalspublishing.comnih.gov

Iron Oxides : Magnetic iron oxide nanoparticles can be functionalized to improve their adsorption capacity for this compound. researchgate.netnih.gov Their main advantage is the ease with which they can be separated from the aqueous solution using an external magnetic field. nih.gov

Table 5: Metal Oxide-Based Adsorbent for this compound Removal

| Adsorbent | Key Advantage |

|---|

Polymer and Composite Adsorbents (e.g., β-cyclodextrin immobilized on mesoporous silica, hydrolyzed polyacrylamide grafted xanthan gum/nanosilica nanocomposite)

Adsorption Process Optimization and Parameter Studies

The efficiency of this compound removal from aqueous solutions through adsorption is contingent upon several operational parameters. Optimizing these factors is crucial for maximizing the adsorption capacity and achieving desired removal rates. This section delves into the influence of key parameters, including contact time, initial dye concentration, solution pH, adsorbent dosage, temperature, and ionic strength, on the adsorption of this compound.

Influence of Contact Time

The contact time between the adsorbent and the this compound solution is a critical factor that determines the equilibrium of the adsorption process. Initially, the rate of adsorption is typically rapid due to the abundance of available active sites on the adsorbent surface. mdpi.comiwaponline.com As these sites become progressively occupied by dye molecules, the adsorption rate slows down, eventually reaching a state of equilibrium where the rate of adsorption equals the rate of desorption. mdpi.com

The time required to reach this equilibrium varies depending on the specific adsorbent used. For instance, when using halloysite nanoclay, adsorption was rapid within the first 10 minutes and reached equilibrium after 240 minutes. mdpi.com Similarly, studies with agar-agar impregnated activated carbon showed an optimal retention time of 180 minutes. bas.bg With magnetite nanoparticles, equilibrium was achieved within a much shorter timeframe, with a significant increase in removal percentage within the first minute and reaching a steady state after 5 minutes. iwaponline.com For adsorbents like white potato peel powder and rice husk powder, the optimum contact time was found to be 100 minutes. scispace.combibliotekanauki.pl In the case of thermally modified Ceiba pentandra sawdust, quasi-equilibrium was reached in 30 minutes. neliti.com For charcoal and rice husk, equilibrium was practically achieved in 45 and 60 minutes, respectively. uobaghdad.edu.iq The adsorption of this compound onto raw and modified carobs reached equilibrium in about 240 and 15 minutes, respectively. gnest.org

This initial rapid phase is attributed to the high concentration gradient and the availability of numerous vacant adsorption sites. The subsequent slower phase is due to the saturation of these sites and the increased diffusional resistance as dye molecules penetrate the pores of the adsorbent. mdpi.com

Effect of Initial Dye Concentration

The initial concentration of this compound in the aqueous solution significantly impacts the adsorption capacity and removal efficiency. Generally, an increase in the initial dye concentration leads to a higher adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent). mdpi.comscispace.comekb.eg This is because a higher concentration provides a greater driving force for mass transfer, overcoming the resistance to the movement of dye molecules from the solution to the adsorbent surface. mdpi.comscispace.com

For example, with halloysite nanoclay, the adsorption capacity increased from 12.46 mg/g to 24.66 mg/g as the initial this compound concentration was raised from 100 mg/L to 200 mg/L. mdpi.com Similarly, using white potato peel powder, the amount of dye adsorbed increased from 2.228 mg/g to 10.226 mg/g as the initial concentration rose from 25 mg/L to 125 mg/L. scispace.com

| Adsorbent | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Percentage (%) | Reference |

|---|---|---|---|---|

| Halloysite Nanoclay | 100 | 12.46 | - | mdpi.com |

| 200 | 24.66 | - | ||

| White Potato Peel Powder | 25 | 2.23 | 91.56 | scispace.com |

| 125 | 10.23 | 54.51 | ||

| Rice Husk Powder | 25 | 1.36 | 99.02 | bibliotekanauki.pl |

| 125 | 10.52 | 98.30 |

Role of Solution pH

The pH of the aqueous solution is a master variable in the adsorption of this compound, as it influences both the surface charge of the adsorbent and the degree of ionization of the dye molecules. mdpi.comekb.egscirp.org this compound is a cationic dye, meaning it exists as a positively charged ion in solution. The surface of many adsorbents contains functional groups that can be protonated or deprotonated depending on the solution's pH.

Generally, the adsorption of cationic dyes like this compound is favored at higher pH values. gnest.orgekb.egscirp.org At low pH, the adsorbent surface tends to be positively charged due to the protonation of functional groups. This leads to electrostatic repulsion between the positively charged adsorbent surface and the cationic dye molecules, resulting in lower adsorption. ekb.egscirp.org As the pH increases, the surface becomes more negatively charged due to deprotonation, leading to an increased electrostatic attraction with the cationic dye and, consequently, higher adsorption. neliti.comekb.eg

For instance, using corn-cob activated carbon, the adsorption capacity was at a minimum at pH 2 (44.1 mg/g) and reached a maximum at pH values above 10 (53.3 mg/g). ekb.eg With thermally modified Ceiba pentandra sawdust, the amount of this compound adsorbed increased up to pH 7 and then decreased. neliti.com In the case of white potato peel powder, the adsorption capacity and percentage removal increased as the pH varied from 2 to 10, with the optimum sorption found at pH 10. scispace.com Similarly, for raw and modified carobs, the maximum adsorption occurred at pH 8 and 9, respectively. gnest.org However, some studies have shown that the effect of pH can be insignificant within a certain range. For example, with halloysite nanoclay, the change in pH from 4 to 10.5 had a negligible effect on the adsorption capacity. mdpi.com

Adsorbent Dosage Investigations

The dosage of the adsorbent is another crucial parameter that affects the percentage removal and the adsorption capacity. An increase in the adsorbent dosage generally leads to a higher percentage of this compound removal. mdpi.comscispace.com This is attributed to the increased surface area and the greater number of available adsorption sites that come with a larger amount of adsorbent. scispace.com

For example, in a study using halloysite nanoclay, the percentage of this compound adsorption increased significantly from 91% to 99.9% as the adsorbent dosage was increased from 0.025 g to 0.2 g. mdpi.com Similarly, with white potato peel powder, the percentage removal increased from 33.02% to 60.65% as the dosage increased from 0.5 g to 4 g. scispace.com

However, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) tends to decrease with an increase in the adsorbent dosage. mdpi.comscispace.combibliotekanauki.pl This is because at higher dosages, many of the adsorption sites remain unsaturated, leading to a lower utilization of the adsorbent's full capacity. scispace.combibliotekanauki.pl For instance, with halloysite nanoclay, the amount of adsorbed dye per unit mass decreased from 91.3 mg/g to 6.3 mg/g as the dosage was increased. mdpi.com Likewise, for rice husk powder, the adsorption capacity decreased from 6.89 mg/g to 0.11 mg/g with increasing dosage. bibliotekanauki.pl

| Adsorbent | Dosage (g) | Removal Percentage (%) | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Halloysite Nanoclay | 0.025 | 91 | 91.3 | mdpi.com |

| 0.2 | 99.9 | - | ||

| White Potato Peel Powder | 0.5 | 33.02 | 3.30 | scispace.com |

| 4 | 60.65 | 0.7 | ||

| Rice Husk Powder | - | 68.93 | 6.89 | bibliotekanauki.pl |

| - | 89.09 | 0.11 |

Temperature Dependencies in Adsorption Kinetics

Temperature plays a significant role in the adsorption process, influencing the solubility and diffusion rate of the dye molecules, as well as the thermodynamics of the adsorption. The effect of temperature on this compound adsorption can indicate whether the process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).

Several studies have reported an endothermic nature for this compound adsorption, where an increase in temperature leads to a higher adsorption capacity. acs.orgresearchgate.netnih.goveurekaselect.com This suggests that higher temperatures provide the necessary energy to overcome the activation energy barrier for adsorption and can increase the mobility of the dye molecules. For instance, the adsorption of this compound on a nanocomposite of hydrolyzed polyacrylamide grafted xanthan gum and nanosilica was found to be endothermic, with the Freundlich constant increasing with a rise in temperature. acs.org Similarly, the adsorption on polyacrylamide was favored at higher temperatures. researchgate.net With date seeds as an adsorbent, dye removal increased from 89.9% to 93.4% as the temperature rose from 25 °C to 45 °C. nih.gov

Conversely, some studies have reported an exothermic process. For example, the adsorption of this compound onto magnetite nanoparticles was found to decrease with an increase in temperature from 25 °C to 50 °C. iwaponline.com Similarly, for rice husk powder, the adsorption capacity and efficiency decreased with an increase in temperature, which was attributed to the weakening of the physical bonds between the dye and the adsorbent's active sites. bibliotekanauki.pl

The thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from the temperature-dependent adsorption data to further elucidate the nature of the process. A negative ΔG° indicates a spontaneous process, a positive ΔH° suggests an endothermic reaction, and a negative ΔH° points to an exothermic one. nih.goveurekaselect.com

Impact of Ionic Strength

The ionic strength of the aqueous solution, determined by the concentration of dissolved salts, can influence the adsorption of this compound by affecting the electrostatic interactions between the dye and the adsorbent. The presence of other ions in the solution can either compete with the dye molecules for adsorption sites or alter the surface charge of the adsorbent.

In several studies, an increase in ionic strength has been shown to decrease the adsorption capacity of this compound. geoscienceworld.org For instance, when using kaolinite (B1170537) as an adsorbent, the presence of sodium chloride suppressed dye adsorption. geoscienceworld.org This is attributed to the shielding effect of the salt ions, which reduces the electrostatic attraction between the positively charged this compound and the negatively charged adsorbent surface. The competing cations from the salt can also occupy the active sites, thereby reducing the number of sites available for the dye molecules.

However, in some cases, an increase in ionic strength has been observed to have a positive impact on the adsorption process. A study using charcoal and rice husk found that the presence of sodium chloride enhanced the adsorption of crystal violet. uobaghdad.edu.iq This could be due to a "salting-out" effect, where the increased ionic strength reduces the solubility of the dye, thus promoting its transfer to the adsorbent surface. The specific effect of ionic strength is therefore dependent on the nature of the adsorbent, the dye, and the salt present in the solution.

Stirring Rate Effects

The rate of stirring or agitation is a critical parameter in the adsorption of this compound, as it influences the distribution of the adsorbent particles in the solution and the external mass transfer of dye molecules to the adsorbent surface. An increase in stirring speed generally enhances the removal efficiency of this compound. This is attributed to the improved diffusion of dye molecules and the reduction of the boundary layer thickness around the adsorbent particles, which facilitates greater contact between the dye and the active sites of the adsorbent. ekb.eggnest.orgresearchgate.net

For instance, studies have shown that increasing the agitation speed from a lower to a higher rpm significantly boosts the percentage of dye removal. In one study, the removal of this compound by raw and modified carobs increased as the agitation speed was raised, with optimal speeds found to be 500 rpm and 300 rpm, respectively. gnest.org At very low speeds, the adsorbent may accumulate at the bottom of the vessel, reducing the available surface area for adsorption. gnest.org Conversely, beyond a certain optimal speed, the increase in removal efficiency may become negligible. For example, in the removal of this compound using bottom ash, a significant increase in removal was observed up to 150 rpm, after which no considerable improvement was noted. ippta.co Similarly, another study found that the percentage of Crystal Violet (a type of this compound) removal increased with stirring rates from 100 to 500 rpm. researchgate.net

The following table summarizes the effect of stirring rate on the removal of triphenylmethane (B1682552) dyes, including this compound, from various studies.

| Adsorbent | Dye | Initial Concentration (mg/L) | Stirring Rate (rpm) | Removal Efficiency (%) | Reference |

| Raw Carob | This compound 2B | - | 500 | 80.4 | gnest.org |

| Modified Carob | This compound 2B | - | 300 | 91 | gnest.org |

| Bottom Ash | This compound | - | >150 | No significant increase | ippta.co |

| Activated Carbon | Crystal Violet | 50 | 100-500 | Increased with rate | researchgate.net |

| Cholestyramine Resin | Methyl Orange | 50 | 100-500 | 96.9 - 99.8 | ekb.eg |

| Peanut Hull Powder | Crystal Violet | - | 120 (optimum) | - | rjes.iq |

| Periwinkle-Clay Rooftile | Crystal Violet | 20-100 | 120 | - | pcbiochemres.com |

Adsorption Modeling and Mechanistic Insights

To understand the adsorption process of this compound onto various adsorbents, researchers employ several modeling techniques and analytical methods. These studies provide insights into the equilibrium, kinetics, and thermodynamics of the adsorption process, as well as the underlying mechanisms of interaction.

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed on the solid phase at a constant temperature. Several isotherm models are commonly used to analyze experimental data, including the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R) models. mdpi.comechemcom.comsphinxsai.comsamipubco.com

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. elixirpublishers.comrsc.org It is often found to be a good fit for the adsorption of this compound on various materials, suggesting a homogeneous nature of the adsorbent surface. mdpi.comsphinxsai.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ekb.egscirp.org The Freundlich model has been shown to effectively describe the adsorption of this compound in several cases, indicating heterogeneous surface adsorption. echemcom.comekb.eg

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. elixirpublishers.comdergipark.org.tr

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). mdpi.comechemcom.com An E value below 8 kJ/mol typically indicates physisorption. mdpi.com

The table below presents a summary of isotherm model fitting for this compound adsorption from different studies.

| Adsorbent | Best Fit Isotherm Model(s) | Maximum Adsorption Capacity (mg/g) | Reference |

| Halloysite Nanoclay | Langmuir | 27.7 | mdpi.com |

| Modified Palm Fiber | Langmuir | - | ajchem-a.com |

| Corn-Cob Activated Carbon | Freundlich | - | ekb.eg |

| Saba senegalensis Shell Residue AC | Freundlich | - | scirp.org |

| Vegetable Tanned Leather Waste | Freundlich | 29.411 | echemcom.com |

| Water Hyacinth | Langmuir | 6.67 | sphinxsai.com |

| Date Pits | Dubinin-Radushkevich, Langmuir | 136 | nih.gov |

| Chromium Phosphovanadate | Langmuir | 123.81 | researchgate.net |

Adsorption kinetics describe the rate of adsorbate uptake and the mechanism of the adsorption process. Common kinetic models applied to the adsorption of this compound include the pseudo-first-order, pseudo-second-order, Elovich, and intraparticle diffusion models. echemcom.comacs.orgeurekaselect.com

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. nih.gov

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical adsorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. acs.orgcambridgeresearchpub.com It is frequently found to best describe the kinetics of this compound adsorption, suggesting that chemisorption is a significant part of the process. mdpi.comechemcom.comscirp.orgajchem-a.comnih.govresearchgate.neteurekaselect.comnih.govemanresearch.orgresearchgate.netfrontiersin.org

Elovich Model: This model is often used to describe chemisorption on highly heterogeneous surfaces.

Intraparticle Diffusion Model: This model, proposed by Weber and Morris, is used to identify the diffusion mechanism. If the plot of the amount of adsorbed dye versus the square root of time (t^0.5) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. acs.org However, often the plots show an intercept, indicating that boundary layer diffusion also plays a role. acs.org

The following table summarizes the findings of kinetic studies on this compound adsorption.

| Adsorbent | Best Fit Kinetic Model | Key Findings | Reference |

| Halloysite Nanoclay | Pseudo-second-order | Mechanism is a combination of intra-particle and film diffusion. | mdpi.com |

| Sawdust | Pseudo-second-order | Chemical reaction was the rate-limiting step. | ajchem-a.com |

| h-XG/SiO2 Nanocomposite | Pseudo-second-order | Indicates chemisorption. | acs.org |

| Saba senegalensis Shell Residue AC | Pseudo-second-order | - | scirp.org |

| Pepper Fruit Powder | Pseudo-second-order | - | cambridgeresearchpub.com |

| Activated Bio-Adsorbent (Phragmites karka) | Pseudo-second-order | Ascertaining the chemisorptions type. | eurekaselect.com |

| Vegetable Tanned Leather Waste | Pseudo-second-order | - | echemcom.com |

| Perlite | First-order | Diffusion controlled reaction. | nih.gov |

| Natural Moroccan Zeolite | Pseudo-second-order | - | nih.gov |

| Chromium Phosphovanadate | Pseudo-second-order | - | researchgate.net |

| Date Pits | Pseudo-second-order | Intraparticle diffusion is not the sole controlling step. | nih.gov |

| Ni/ZnO Nanocomposites | Pseudo-second-order | - | emanresearch.org |

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity, thermal nature, and randomness of the adsorption process. samipubco.comcambridgeresearchpub.com

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible. echemcom.comresearchgate.netcambridgeresearchpub.com

Enthalpy (ΔH°): A positive ΔH° value suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. sphinxsai.comresearchgate.neteurekaselect.comresearchgate.net Conversely, a negative ΔH° indicates an exothermic process, favored at lower temperatures. echemcom.comresearchgate.netcambridgeresearchpub.com

Entropy (ΔS°): A positive ΔS° value reflects an increase in randomness at the solid-solution interface during adsorption. nih.govresearchgate.net

The thermodynamic nature of this compound adsorption is summarized in the table below.

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

| Halloysite Nanoclay | - | - | - | Spontaneous, endothermic | mdpi.com |

| Pepper Fruit Powder | Negative | Negative | Negative | Spontaneous, exothermic | cambridgeresearchpub.com |

| Activated Bio-Adsorbent (Phragmites karka) | Negative | 4.9 (Positive) | - | Spontaneous, endothermic | eurekaselect.com |

| Vegetable Tanned Leather Waste | - | - | - | Spontaneous, exothermic | echemcom.com |

| Natural Moroccan Zeolite | Negative | - | Positive | Spontaneous, endothermic | nih.gov |

| Chromium Phosphovanadate | - | Positive | - | Spontaneous, endothermic | researchgate.net |

| Water Hyacinth | - | 5.269 (Positive) | 4.078 (Positive) | Spontaneous, endothermic | sphinxsai.com |

| Date Seeds | Negative | 5.0249 (Positive) | Positive | Spontaneous, endothermic | researchgate.net |

The removal of this compound from aqueous solutions by adsorption is governed by various mechanisms, which can act individually or in combination. These mechanisms include:

Electrostatic Attraction: This is a primary driving force, especially for cationic dyes like this compound, interacting with negatively charged adsorbent surfaces. The surface charge of the adsorbent, which is often pH-dependent, plays a crucial role. researchgate.netresearchgate.net For instance, the adsorption of this compound onto biochar is significantly driven by electrostatic attraction between the dye and negatively charged functional groups like carboxyl (-COO-) and phenolic hydroxyl (-OH) groups. researchgate.net

Specific Interaction: This involves interactions between the dye molecules and specific functional groups on the adsorbent surface. researchgate.net

Surface Precipitation: Under certain conditions, the dye may precipitate on the surface of the adsorbent. researchgate.net

Complexation: The formation of complexes between the dye molecules and the adsorbent material can contribute to the removal process.

Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye molecules in the solution. mdpi.com

Physical Adsorption (Physisorption): This is characterized by weak van der Waals forces. echemcom.com The mean free energy of adsorption (E) calculated from the Dubinin-Radushkevich isotherm can indicate physisorption if the value is less than 8 kJ/mol. mdpi.comechemcom.com

The adsorption mechanism is often a complex interplay of these factors. For example, studies on biochar have indicated that the adsorption of this compound involves a combination of electrostatic attraction, specific interactions, and surface precipitation. researchgate.net Similarly, the adsorption onto activated carbon embedded with zero-valent iron was found to be controlled by both chemisorption and reduction. frontiersin.org

Thermodynamic Characterization of Adsorption (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like this compound. mdpi.comresearchgate.net These processes are particularly effective for treating wastewater containing persistent and non-biodegradable dyes. iwaponline.com

Common AOPs used for the degradation of this compound include:

Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals. scilit.comjeeng.net The degradation of this compound via photocatalysis often follows a first-order kinetic model. scilit.comscientific.net For example, Ni-doped ZnO (Ni/ZnO) photocatalysts have shown high efficiency in degrading this compound under UV irradiation. emanresearch.org Similarly, TiO₂/zeolite composites have demonstrated significant photocatalytic activity for this compound removal. jeeng.net The degradation mechanism typically involves N-demethylation followed by the breakdown of the aromatic rings into simpler, less harmful compounds. jeeng.net

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing more radicals. mdpi.com

Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes utilize persulfate (PDS) or peroxymonosulfate (B1194676) (PMS) as oxidants, which can be activated by heat, UV light, or transition metals to generate strong sulfate radicals (SO₄•⁻). iwaponline.com The UV/Cu²⁺/PDS system has been shown to be effective for the decolorization of this compound, with sulfate radicals being the prominent reactive species. iwaponline.com

Ozonation: This process involves the use of ozone (O₃) as a powerful oxidant to break down the complex structure of the dye molecules. mdpi.com

These AOPs can effectively decolorize and mineralize this compound, converting it into carbon dioxide, water, and inorganic ions. jeeng.netneptjournal.com The efficiency of these processes is influenced by factors such as pH, catalyst dosage, oxidant concentration, and initial dye concentration. emanresearch.orgscilit.comneptjournal.com

Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxidative species upon irradiation with light, typically UV or visible light. These reactive species, primarily hydroxyl radicals (•OH), are capable of breaking down the complex structure of this compound.

Nanomaterial-Based Photocatalysts

A variety of nanomaterials have been investigated for their photocatalytic efficacy in the degradation of this compound. These materials offer high surface areas and unique electronic properties that enhance photocatalytic activity.

Silver Nanoparticles (AgNPs): Green-synthesized silver nanoparticles have demonstrated photocatalytic activity for the degradation of this compound under solar irradiation. scholarsresearchlibrary.com The degradation process is identified by the color change of the dye solution from deep violet to almost colorless over time. scholarsresearchlibrary.com The absorption peak of this compound at 590 nm gradually decreases, indicating the progress of the photocatalytic degradation. scholarsresearchlibrary.com

Ni/ZnO Nanocomposites: Nickel-doped zinc oxide (Ni/ZnO) nanocomposites have proven to be effective photocatalysts for the degradation of this compound under UV irradiation. emanresearch.orgemanresearch.org These composites show significant degradation efficiencies, with studies reporting up to 86.36% removal of this compound. emanresearch.orgemanresearch.org The presence of Ni in the ZnO lattice enhances the photocatalytic activity by providing more active sites for the reaction. emanresearch.orgemanresearch.org

Calcium Carbonate Nanoparticles (CaCO₃ NPs): Inexpensive calcium carbonate nanoparticles, synthesized via a simple precipitation method, have been successfully employed for the photocatalytic degradation of this compound under sunlight. semanticscholar.orgresearchgate.net Complete degradation of the dye has been observed in as little as 40 minutes. semanticscholar.orgresearchgate.net The rhombohedral crystal phase of CaCO₃ NPs contributes to their photocatalytic capabilities. semanticscholar.orgresearchgate.net

Titanium Dioxide (TiO₂): Titanium dioxide is a widely studied photocatalyst for the degradation of various organic pollutants, including this compound. academie-sciences.fr Commercial TiO₂ products like P-25 have shown high efficiency in decolorizing and mineralizing this compound solutions. academie-sciences.fr The effectiveness of TiO₂ is attributed to its ability to generate hydroxyl radicals under UV irradiation. academie-sciences.fr

Polyoxometalates/SiO₂: Composite materials such as TiSiW₁₂O₄₀/TiO₂ and H₃PW₆Mo₆O₄₀/SiO₂ have been developed as novel eco-friendly catalysts for the photocatalytic degradation of this compound. researchgate.netscilit.comscientific.net These materials, under simulated natural light, have achieved degradation rates as high as 82.4% and 88.7% respectively. researchgate.netscilit.comscientific.net The combination of polyoxometalates with a silica or titania support enhances their catalytic activity. researchgate.netscilit.comscientific.net

Table 1: Performance of Various Nanomaterial-Based Photocatalysts for this compound Degradation

| Photocatalyst | Light Source | Degradation Efficiency (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Silver Nanoparticles (AgNPs) | Solar | Not specified, but degradation confirmed | 48 hours | scholarsresearchlibrary.com |

| Ni/ZnO Nanocomposites | UV | 86.36 | 120 minutes | emanresearch.orgemanresearch.org |

| Calcium Carbonate (CaCO₃) NPs | Sunlight | Complete Degradation | 40 minutes | semanticscholar.orgresearchgate.net |

| Titanium Dioxide (TiO₂) P-25 | UV | >90 | 60 minutes | academie-sciences.fr |

| TiSiW₁₂O₄₀/TiO₂ | Simulated Natural Light | 82.4 | 3 hours | researchgate.netscilit.com |

| H₃PW₆Mo₆O₄₀/SiO₂ | Simulated Natural Light | 88.7 | 2.5 hours | scientific.net |

UV-Activated Systems

UV-activated systems, often in combination with other reagents, provide a powerful means for this compound degradation. The UV/Cu²⁺/PDS (peroxydisulfate) process is one such example. In this system, UV light activates the peroxydisulfate (B1198043) in the presence of copper ions (Cu²⁺) to generate sulfate radicals (SO₄•⁻), which are highly effective oxidizing agents. Studies have shown that this system can achieve up to 94% degradation of this compound within 40 minutes of irradiation. iwaponline.com

Influencing Parameters in Photocatalysis

The efficiency of photocatalytic degradation of this compound is influenced by several key parameters:

pH of the Solution: The pH of the aqueous solution significantly affects the surface charge of the photocatalyst and the speciation of the dye molecule. For instance, the degradation of this compound using Ni/ZnO nanocomposites was found to be most effective at a pH of 8, achieving a degradation rate of 97.21%. emanresearch.org With TiSiW₁₂O₄₀/TiO₂, the optimal pH was found to be 5.5. researchgate.netscilit.com In the UV/Cu²⁺/PDS system, the highest degradation of this compound was observed at a pH of 5.6. iwaponline.com

Initial Dye Concentration: The initial concentration of this compound plays a crucial role. Generally, the degradation efficiency decreases as the initial dye concentration increases. emanresearch.orgemanresearch.org This is because at higher concentrations, more dye molecules compete for the limited active sites on the photocatalyst surface, and the penetration of light into the solution may be hindered. emanresearch.orgemanresearch.org

Catalyst Dosage: The amount of photocatalyst used is another critical factor. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of available active sites. emanresearch.orgemanresearch.org However, beyond an optimal dosage, the degradation rate may decrease due to increased turbidity of the solution, which scatters the light and reduces its penetration. academie-sciences.fr For example, with Ni/ZnO, increasing the catalyst dosage enhanced degradation. emanresearch.orgemanresearch.org

Kinetic Modeling of Photocatalytic Reactions

The kinetics of photocatalytic degradation of this compound are often described by pseudo-first-order or pseudo-second-order models. The Langmuir-Hinshelwood (L-H) model is also frequently used to describe the relationship between the initial degradation rate and the initial concentration of the substrate.

Pseudo-first-order kinetics: Many studies have reported that the photocatalytic degradation of this compound follows a pseudo-first-order kinetic model. researchgate.netscilit.comscientific.net This is expressed by the equation: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the apparent rate constant.

Pseudo-second-order kinetics: In some cases, such as with Ni/ZnO nanocomposites, the degradation of this compound has been found to follow a pseudo-second-order model. emanresearch.orgemanresearch.org

The choice of the kinetic model depends on the specific photocatalyst and experimental conditions.

Table 2: Kinetic Models for this compound Photocatalytic Degradation

| Photocatalyst | Kinetic Model | Reference |

|---|---|---|

| Ni/ZnO Nanocomposites | Pseudo-second-order | emanresearch.orgemanresearch.org |

| TiSiW₁₂O₄₀/TiO₂ | Pseudo-first-order | researchgate.netscilit.com |

| H₃PW₆Mo₆O₄₀/SiO₂ | Pseudo-first-order | scientific.net |

Degradation Pathway Identification

The degradation of the this compound molecule during photocatalysis is a complex process involving several intermediate products. The primary mechanism involves the attack of hydroxyl radicals on the chromophore structure of the dye, leading to its decolorization. This is followed by the breakdown of the aromatic rings.

The degradation pathway often begins with N-demethylation, where the methyl groups attached to the nitrogen atoms are sequentially removed. acs.orgnih.gov This leads to the formation of various N-demethylated intermediates. Subsequent reactions involve the cleavage of the conjugated chromophore structure, resulting in the formation of smaller aromatic compounds like benzophenone (B1666685) derivatives, and eventually, the opening of the benzene (B151609) rings. academie-sciences.fr Some of the identified intermediate products include phenol (B47542), aniline, and o-nitrophenol. academie-sciences.fr The complete mineralization of this compound results in the formation of carbon dioxide, water, and inorganic ions.

Fenton and Fenton-like Processes

Fenton and Fenton-like processes are another class of AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and a catalyst, typically iron salts (Fe²⁺/Fe³⁺), to generate highly reactive hydroxyl radicals. These processes are effective in degrading a wide range of organic pollutants, including this compound.

In a photo-Fenton process, the degradation is enhanced by the use of light, which facilitates the regeneration of the Fe²⁺ catalyst. Research has shown that a photo-Fenton reagent can be used to effectively degrade this compound. For instance, the use of Ni/ZnO nanocomposites in conjunction with a photo-Fenton reagent has demonstrated high degradation efficiency. civilejournal.org The process involves optimizing parameters such as catalyst dosage, H₂O₂ levels, and pH to achieve maximum degradation. civilejournal.org

Optimization of Reaction Parameters (e.g., pH, oxidant concentration, catalyst concentration)

Biodegradation Approaches

Biodegradation utilizes the metabolic capabilities of microorganisms to break down complex organic molecules like this compound into simpler, less toxic compounds.

Several microorganisms have been identified for their ability to degrade this compound.

White Rot Fungi: White rot fungi, such as Phanerochaete chrysosporium and Pleurotus ostreatus, are particularly effective in degrading lignin and a wide range of recalcitrant organic pollutants, including triphenylmethane dyes. wikipedia.orgmdpi.comresearchgate.net Their efficacy is attributed to their extracellular lignin-modifying enzymes. researchgate.netresearchgate.net Phanerochaete chrysosporium has been shown to biodegrade crystal violet (a form of this compound) through sequential N-demethylation. mdpi.comresearchgate.net Studies have also demonstrated the decolorization of this compound by other white rot fungi like Polyporus elegans, Trametes versicolor, and Lenzites betulina. mdpi.com

Nocardia corallina : This bacterium has been studied for its ability to degrade crystal violet. wikipedia.orgmdpi.comnih.gov Research has shown that N. corallina can effectively decolorize and degrade the dye. nih.gov

Other bacteria, including Bacillus subtilis, Enterobacter cloacae, and Pseudomonas species, have also been reported to decolorize and degrade this compound. jmb.or.krnih.gov A study isolating Aspergillus fumigatus and Pseudomonas fluorescens demonstrated efficient degradation of crystal violet, which was enhanced by co-cultivation. acs.org

The biodegradation of this compound is primarily an enzymatic process. The key enzymes involved are ligninolytic enzymes, such as laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP). mdpi.comacs.orgfrontiersin.org

Laccases: These copper-containing enzymes catalyze the oxidation of a broad range of phenolic and non-phenolic compounds. acs.org Laccase from Trichoderma asperellum and a thermostable laccase from Pleurotus nebrodensis have been shown to effectively degrade this compound. mdpi.comnih.gov The degradation mechanism by laccase from Bacillus amyloliquefaciens was proposed to involve N-demethylation and cleavage of the chromophore structure initiated by radicals. nih.gov

Peroxidases: Lignin peroxidase and manganese peroxidase, both heme-containing enzymes, utilize hydrogen peroxide to oxidize substrates. Purified ligninase from Phanerochaete chrysosporium has been shown to catalyze the N-demethylation of crystal violet. researchgate.net Peroxidase extracted from radish (Raphanus sativus) has also been used for the decolorization of this compound, with optimization of parameters like temperature, dye concentration, and enzyme volume leading to significant removal efficiency. stmjournals.in

The enzymatic degradation pathway often begins with the N-demethylation of the this compound molecule, followed by the cleavage of the aromatic rings, leading to the formation of various metabolic intermediates and eventual mineralization. researchgate.netmdpi.comresearchgate.net

Microbial Degradation by Specific Organisms (e.g., white rot fungus, Nocardia corallina)

Electrochemical Degradation

Electrochemical degradation is an effective method for the treatment of wastewater containing dyes like this compound. d-nb.info This process involves the oxidation of organic pollutants at the anode surface, either directly or indirectly through the generation of reactive species like hydroxyl radicals. researchgate.net

The choice of anode material is a critical parameter influencing the efficiency of the process. Boron-doped diamond (BDD) anodes have shown superior performance compared to traditional anodes like platinum (Pt) for the degradation of this compound. researchgate.net Complete decolorization and mineralization of this compound solutions were achieved using a BDD anode, whereas the process was much slower with a Pt anode. researchgate.net This enhanced efficiency of BDD is attributed to the high production of hydroxyl radicals on its surface. Other anode materials like Ti/Pt/SnO₂ have also been successfully used for the electrochemical oxidation of crystal violet, achieving 100% color removal and 80% COD removal under optimized conditions. scilit.com

The degradation efficiency is influenced by various operational parameters such as current density, initial dye concentration, supporting electrolyte concentration, and pH. researchgate.netscilit.com For instance, increasing the current density can enhance the degradation rate, but may also lead to a decrease in current efficiency. researchgate.net The presence of chloride ions can lead to the formation of active chlorine species, which can also contribute to the oxidation of the dye. scilit.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetone |

| Benzyl alcohol |

| Boron-doped diamond |

| Carbon dioxide |

| Carbon monoxide |

| Crystal violet |

| Dimethyl dioxirane |

| Hydrogen peroxide |

| Hydroxyl radical |

| Laccase |

| Lignin peroxidase |

| Manganese peroxidase |

| This compound |

| N,N,N',N',N''-pentamethylpararosaniline |

| N,N,N',N''-tetramethylpararosaniline |

| N,N',N''-trimethylpararosaniline |

| Nocardia corallina |

| Peroxymonosulfate |

| Persulfate |

| Phanerochaete chrysosporium |

| Platinum |

| Pleurotus ostreatus |

| Polyporus elegans |

| Pseudomonas fluorescens |

| Radish peroxidase |

| Sulfate radical |

| Tin dioxide |

| Titanium dioxide |

| Trametes versicolor |

| Zinc oxide |

| o-leucoaniline |

| 1,3-diphenylurea |

| 2-hydroxy benzoic acid |

| Phenol |

Plasma-Based Remediation (e.g., Plasma Bubbling Array)

Plasma-based remediation is an advanced oxidation process that utilizes the chemically reactive species generated by electrical discharges in a gaseous or aqueous environment to degrade recalcitrant organic pollutants like this compound. researchgate.net Non-thermal plasma (NTP), also known as cold plasma, is particularly advantageous as it operates at or near ambient temperature, minimizing energy consumption. oup.comtandfonline.com This technology generates a cocktail of highly reactive oxygen and nitrogen species (RONS), including hydroxyl radicals (•OH), ozone (O₃), hydrogen peroxide (H₂O₂), and superoxide (B77818) radicals (•O₂⁻), which are potent oxidizing agents capable of breaking down complex dye molecules. tandfonline.commdpi.com